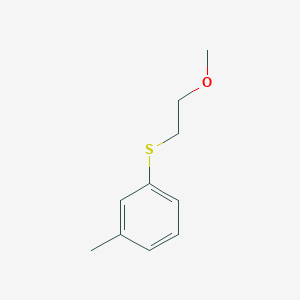

3-Methyl-1-(2-methoxyethyl)thiobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethylsulfanyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-9-4-3-5-10(8-9)12-7-6-11-2/h3-5,8H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVYICIQCMCJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyl 1 2 Methoxyethyl Thiobenzene and Analogues

Precursor Synthesis and Functional Group Interconversions

The efficient synthesis of the target thioether is critically dependent on the availability and purity of its constituent precursors. This section outlines the common and effective methods for preparing the necessary aryl halides, thiophenols, and alkyl halides.

Synthesis of Substituted Halobenzenes and Alkyl Halides

Substituted halobenzenes are key electrophilic partners in many C-S bond-forming reactions. For the synthesis of the target compound, precursors like 3-bromotoluene (B146084) or 3-iodotoluene (B1205562) are required.

3-Bromotoluene : A common method for synthesizing 3-bromotoluene involves the electrophilic bromination of toluene (B28343) using bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). nbinno.comontosight.ai However, this reaction typically yields a mixture of ortho- and para-isomers due to the directing effect of the methyl group. To achieve meta-selectivity, an alternative route starting from 3-bromo-4-aminotoluene via a Sandmeyer-type reaction can be employed. This involves diazotization of the amino group followed by reductive deamination. chemicalbook.com

3-Iodotoluene : This precursor can be synthesized through the direct iodination of toluene. ontosight.ai This electrophilic aromatic substitution is often carried out using iodine in the presence of an oxidizing agent or a catalyst such as copper(II) iodide or iodine monochloride. ontosight.ainbinno.com

The properties of these key halobenzene precursors are summarized in the table below.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |

| 3-Bromotoluene | C₇H₇Br | 171.03 | 183.7 | 591-17-3 |

| 3-Iodotoluene | C₇H₇I | 218.03 | 211.5 | 625-95-6 |

Preparation of Thiophenol Precursors (e.g., 3-Methylbenzenethiol)

3-Methylbenzenethiol (B86895) (also known as m-thiocresol or m-toluenethiol) is the sulfur-containing nucleophile precursor. Its synthesis can be achieved through several routes. A prevalent industrial method involves the reaction of a substituted halobenzene, such as 3-chlorotoluene, with a sulfur source like sodium hydrosulfide (B80085) (NaSH) in a polar aprotic solvent. google.com Another approach is the reduction of the corresponding sulfonyl chloride (3-toluenesulfonyl chloride). A copper-catalyzed method has also been developed for the direct synthesis of aryl thiols from aryl iodides using sodium sulfide (B99878). organic-chemistry.org

| Compound Name | Synonyms | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |

| 3-Methylbenzenethiol | m-Thiocresol, m-Toluenethiol | C₇H₈S | 124.20 | 196 | 108-40-7 |

Synthesis of Methoxylated Alkyl Halides (e.g., 1-bromo-2-methoxyethane)

1-Bromo-2-methoxyethane (B44670) serves as the alkylating agent, providing the 2-methoxyethyl side chain. The most common synthesis method involves the treatment of 2-methoxyethanol (B45455) with a brominating agent. ontosight.ai Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are typically used for this conversion. ontosight.aiguidechem.com While effective, these methods can have moderate yields. guidechem.com An alternative patented method involves reacting 2-methoxyethanol with boric anhydride (B1165640) and subsequently treating the intermediate with hydrogen bromide, which is reported to provide higher yields and fewer side reactions. guidechem.com

Carbon-Sulfur (C-S) Bond Formation Strategies

The central step in the synthesis of 3-Methyl-1-(2-methoxyethyl)thiobenzene is the formation of the aryl thioether linkage. This can be accomplished primarily through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Direct Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces a leaving group on an aromatic ring, typically requires the ring to be activated by potent electron-withdrawing groups. Since the toluene ring in 3-halotoluene is electron-rich, it is not a suitable substrate for classical SNAr reactions.

However, a highly effective and common strategy for forming the C-S bond is the nucleophilic substitution reaction on the alkyl halide precursor. In this approach, 3-methylbenzenethiol is deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic 3-methylthiophenolate anion. This anion then attacks the electrophilic carbon of 1-bromo-2-methoxyethane, displacing the bromide leaving group in a classic Sₙ2 reaction. pearson.compressbooks.pub

Reaction Scheme: Sₙ2 Synthesis of this compound CH₃C₆H₄SH + Base → [CH₃C₆H₄S]⁻ [CH₃C₆H₄S]⁻ + BrCH₂CH₂OCH₃ → CH₃C₆H₄SCH₂CH₂OCH₃ + Br⁻

The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which enhances the reactivity of the nucleophile. libretexts.org The Sₙ2 mechanism proceeds via a backside attack, leading to an inversion of stereochemistry if the electrophilic carbon were chiral. libretexts.org

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl Thioethers

Transition-metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for constructing C-S bonds, especially when direct nucleophilic substitution is not feasible. researchgate.net These reactions typically couple an aryl (pseudo)halide with a thiol. thieme-connect.de

Palladium-Catalyzed Reactions : The Buchwald-Hartwig and Migita cross-coupling reactions are prominent examples of palladium-catalyzed C-S bond formation. thieme-connect.deacs.org The general catalytic cycle involves the oxidative addition of the aryl halide (e.g., 3-bromotoluene) to a Pd(0) complex, followed by reaction with the thiolate, and concluding with reductive elimination to yield the aryl thioether product and regenerate the Pd(0) catalyst. acsgcipr.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results. researchgate.netacs.org

Copper-Catalyzed Reactions : Copper-catalyzed Ullmann-type couplings are a classical and cost-effective alternative to palladium. nih.gov Modern protocols often use copper(I) salts, such as CuI, and can proceed under milder conditions than traditional Ullmann reactions. researchgate.net These reactions are also tolerant of a wide range of functional groups. Recent developments have focused on three-component reactions where an aryldiazonium salt, a sulfur source, and an alkyl bromide are coupled using a copper catalyst. acs.orgacs.org

The table below summarizes typical components for these cross-coupling reactions.

| Reaction Type | Catalyst | Typical Ligands | Base | Substrates |

| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, DiPPF, Biaryl monophosphines | NaOt-Bu, Cs₂CO₃ | Aryl bromides, iodides, or triflates + Thiols |

| Copper-Catalyzed | CuI, Cu₂O, Cu powder | Phenanthroline, PPh₃ | K₂CO₃, DIPEA | Aryl iodides, boronic acids + Thiols, sulfonyl chlorides |

Metal-Free Thioetherification Methods

While transition-metal catalysis is highly effective, the development of metal-free methods for C–S bond formation is of great interest due to concerns about metal toxicity, cost, and environmental impact. jst.go.jp These methods often rely on different activation strategies, such as the use of thiol surrogates or the generation of radical intermediates.

The use of odorless and stable thiol surrogates provides a convenient and safer alternative to the direct use of often foul-smelling and air-sensitive thiols. mdpi.comnih.gov Xanthates and thiourea (B124793) are common examples of such surrogates.

Xanthates can react with aryl halides under basic conditions to form aryl thioethers. mdpi.comresearchgate.net This method avoids the need to handle volatile thiols and offers a broad substrate scope. nih.gov The reaction likely proceeds through the formation of a xanthate intermediate, which then undergoes nucleophilic aromatic substitution. mdpi.com

Thiourea can also be used as a sulfur source for the synthesis of thioethers. arkat-usa.org The reaction typically involves the formation of an isothiuronium (B1672626) salt from the reaction of an alkyl or benzyl (B1604629) halide with thiourea. arkat-usa.org This salt can then be hydrolyzed in the presence of a base to generate a thiolate in situ, which can then react with another halide to form an unsymmetrical thioether. arkat-usa.orgresearchgate.net

Radical-mediated C–S bond formation offers a distinct mechanistic pathway that can be advantageous for certain substrates. These reactions can often be initiated by light or a radical initiator. rsc.org

Visible-light-driven, transition-metal-free S-arylation of potassium thiocarboxylates with aryl halides has been reported. acs.org This method proceeds through the formation of an electron donor-acceptor (EDA) complex, and the radical nature of the reaction has been supported by experimental evidence. acs.org These reactions are typically performed under very mild conditions.

Grignard Reagent-Mediated C-S Bond Formation

Grignard reagents are powerful nucleophiles that can be used to form carbon-sulfur bonds. While the direct reaction of Grignard reagents with elemental sulfur can lead to thiols, subsequent reaction with an electrophile is needed to form a thioether. stackexchange.com A more direct approach involves the reaction of Grignard reagents with sulfur-containing electrophiles.

For instance, the reaction of Grignard reagents with Bunte salts (S-alkyl or S-aryl thiosulfates) provides a high-yielding, thiol-free synthesis of sulfides. organic-chemistry.org This method is versatile and tolerates a wide range of functional groups. Copper salts can also catalyze the conjugate addition of Grignard reagents to α,β-unsaturated thioesters. nih.gov Furthermore, a method for preparing thioesters from esters using a Grignard reagent and a thiol has been developed, which can then be used in subsequent transformations. nih.govacs.org

Michael Addition Reactions with Thiophenols

The formation of this compound can be efficiently achieved via a thia-Michael addition. This reaction involves the conjugate addition of a sulfur nucleophile, in this case, 3-methylthiophenol, to an α,β-unsaturated carbonyl compound, 2-methoxyethyl acrylate. The reaction is highly atom-economical, as all atoms from the reactants are incorporated into the final product.

The general mechanism for the base-catalyzed thia-Michael addition proceeds in three main steps. First, a base abstracts the acidic proton from the thiol (3-methylthiophenol), forming a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the Michael acceptor (2-methoxyethyl acrylate), leading to the formation of a negatively charged enolate intermediate. Finally, this intermediate is protonated, often by another molecule of the thiol, to yield the final thioether product and regenerate the thiolate, thus propagating the catalytic cycle.

Alternatively, the reaction can be initiated by a nucleophilic catalyst, such as a phosphine. In this pathway, the nucleophile first attacks the Michael acceptor to form a zwitterionic intermediate. This intermediate then deprotonates the thiol to generate the thiolate anion, which proceeds to add to another molecule of the Michael acceptor.

The choice between a base-catalyzed or nucleophile-initiated pathway can influence the reaction rate and catalyst loading required. Nucleophile-initiated reactions are often faster and may require lower catalyst concentrations compared to their base-catalyzed counterparts.

Reaction Condition Optimization and Green Chemistry Considerations

Solvent Effects and Reaction Media (e.g., Ionic Liquids)

The solvent plays a critical role in the thia-Michael addition, influencing reaction rates and, in some cases, selectivity. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are known to accelerate the reaction. acs.org These solvents can stabilize the negatively charged thiolate intermediate, thereby promoting its formation and increasing the reaction rate. acs.org The effect is particularly pronounced in base-catalyzed reactions where the initial deprotonation of the thiol can be the rate-limiting step. acs.org

Ionic liquids (ILs) have emerged as a green alternative to traditional volatile organic solvents. They are non-volatile, non-flammable, and can often be recycled. morressier.com In the context of Michael additions, ionic liquids can serve as both the solvent and, in some cases, the catalyst. morressier.comresearchgate.net Studies on the addition of thiophenols to α,β-unsaturated ketones have shown that the reaction proceeds efficiently in ionic liquids, sometimes even without an additional catalyst. nih.govpkusz.edu.cn The rate of the uncatalyzed reaction can, however, be highly dependent on the specific structure of the ionic liquid. nih.govpkusz.edu.cn

Below is a representative table illustrating the effect of different solvents on the yield of a typical thia-Michael addition reaction between a thiophenol and an acrylate, based on general findings in the literature.

| Solvent | Dielectric Constant (approx.) | Relative Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Chloroform | 4.8 | 65 | 12 |

| Tetrahydrofuran (THF) | 7.6 | 75 | 8 |

| Acetonitrile | 37.5 | 92 | 4 |

| Dimethylformamide (DMF) | 38.3 | 95 | 3 |

| Dimethyl Sulfoxide (DMSO) | 47.2 | 98 | 2.5 |

| [bmim][PF6] (Ionic Liquid) | N/A | 94 | 3 |

Catalyst Development and Ligand Design for Enhanced Selectivity

While the synthesis of this compound does not produce a chiral center, the principles of catalyst and ligand design for enhanced selectivity are highly relevant for the synthesis of more complex analogues where stereochemistry is a factor. Organocatalysis has seen significant advancements in promoting asymmetric Michael additions.

Chiral catalysts, such as those derived from cinchona alkaloids or proline, can create a chiral environment around the reactants, directing the nucleophilic attack to one face of the Michael acceptor. This leads to the preferential formation of one enantiomer over the other. For instance, chiral N-heterocyclic carbenes (NHCs) have been successfully employed as non-covalent organocatalysts in asymmetric sulfa-Michael additions, achieving high enantioselectivity through interactions like hydrogen bonding and π-π stacking. pkusz.edu.cn

In cases involving metal-based catalysts, the ligand coordinated to the metal center is paramount in dictating selectivity. Chiral ligands, such as bisoxazolines or polymer-anchored chiral aminodiols, can form complexes with metals like copper or lithium/aluminum, respectively, that effectively catalyze asymmetric Michael additions of thiols. acs.org The design of these ligands involves creating a well-defined chiral pocket that forces the substrates to adopt a specific orientation, leading to high enantiomeric excesses in the product. acs.orgnih.gov The development of such catalytic systems is a key area of research for producing optically active sulfur-containing compounds.

Atom Economy and Sustainable Synthesis Approaches

A central tenet of green chemistry is the maximization of atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The thia-Michael addition is an exemplary reaction in this regard, as it is an addition reaction where, theoretically, all atoms of the reactants are incorporated into the product, resulting in a 100% atom economy. numberanalytics.com

However, a holistic view of sustainable synthesis extends beyond atom economy. Other green chemistry metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), provide a more comprehensive assessment by considering the yield, excess reagents, solvents, and workup materials. acs.orgresearchgate.netekb.eg For the synthesis of this compound, sustainable approaches would include:

Solvent Minimization: Performing the reaction under solvent-free conditions, if feasible, is an ideal approach. researchgate.net When a solvent is necessary, choosing green solvents like water or recyclable ionic liquids is preferred. researchgate.netderpharmachemica.com

Catalyst Efficiency: Utilizing highly efficient catalysts at low loadings minimizes waste and potential product contamination. The ability to recycle the catalyst further enhances the sustainability of the process.

Energy Efficiency: Optimizing the reaction to proceed at ambient temperature and pressure reduces energy consumption.

Renewable Feedstocks: While not directly applicable to the immediate synthesis of this specific molecule from its common precursors, a broader sustainable approach considers the entire lifecycle, including the synthesis of the starting materials (3-methylthiophenol and 2-methoxyethyl acrylate) from renewable resources.

Lifecycle Assessment (LCA): A comprehensive evaluation of the environmental impact of the entire production process, from raw material extraction to product disposal, is the ultimate measure of sustainability. researchgate.netethz.chmdpi.com This includes assessing the environmental footprint of all inputs, including energy and water, and the impacts of all outputs, including waste streams. ethz.chmdpi.com

The table below provides a simplified comparison of green chemistry metrics for different hypothetical synthetic routes to a thioether, illustrating the principles discussed.

| Metric | Ideal Value | Route A (Traditional) | Route B (Optimized Michael Addition) |

|---|---|---|---|

| Atom Economy (%) | 100 | ~75% (e.g., Williamson ether synthesis with salt byproduct) | 100% |

| Reaction Mass Efficiency (%) | 100 | ~50% (assumes 70% yield, stoichiometric excess of base) | ~95% (assumes 95% yield, catalytic base) |

| Process Mass Intensity (PMI) | 1 | >50 (high solvent use for reaction and purification) | <10 (low solvent use, catalytic process) |

| E-Factor (Waste/Product) | 0 | >49 | <9 |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Methyl-1-(2-methoxyethyl)thiobenzene in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular framework. youtube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.eduresearchgate.net For this compound, COSY would reveal correlations between adjacent protons in the aromatic ring and between the methylene (B1212753) (CH₂) groups of the 2-methoxyethyl side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduustc.edu.cn It allows for the unambiguous assignment of which protons are bonded to which carbon atoms. For instance, the aromatic protons would show correlations to their respective aromatic carbons, and the methylene protons would correlate to their specific aliphatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.comsdsu.edu This technique is crucial for connecting different molecular fragments. Key HMBC correlations for this molecule would include those from the S-CH₂ protons to the aromatic carbon attached to the sulfur (C1) and to the O-CH₂ carbon, confirming the connectivity of the thioether and methoxyethyl groups to the tolyl moiety.

The combination of these 2D NMR techniques allows for a complete and confident assignment of all ¹H and ¹³C chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift increments and data for structurally similar compounds like thioanisole (B89551) derivatives.

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|---|

| 1 | C | - | ~138 | H2, H6, S-CH₂ |

| 2 | CH | ~7.1-7.2 | ~130 | H4, H6, CH₃ |

| 3 | C | - | ~139 | H2, H4, CH₃ |

| 4 | CH | ~7.0 | ~129 | H2, H5, CH₃ |

| 5 | CH | ~7.1 | ~126 | H4, H6 |

| 6 | CH | ~7.2 | ~133 | H2, H5, S-CH₂ |

| Ar-CH₃ | CH₃ | ~2.3 | ~21 | C2, C3, C4 |

| S-CH₂ | CH₂ | ~3.1 | ~35 | C1, O-CH₂ |

| O-CH₂ | CH₂ | ~3.6 | ~71 | S-CH₂, O-CH₃ |

| O-CH₃ | CH₃ | ~3.3 | ~59 | O-CH₂ |

Direct observation of the sulfur atom via ³³S NMR spectroscopy offers a way to probe the electronic environment at the core of the thioether functionality. However, this technique presents significant experimental challenges. The ³³S isotope has a low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2), which often leads to very broad resonance signals, particularly in asymmetric environments like that of an organic sulfide (B99878). huji.ac.ilmdpi.comnorthwestern.edu

The signal linewidth increases with the asymmetry of the electric field gradient at the nucleus. huji.ac.il Consequently, while small, symmetrical molecules like CS₂ can yield observable signals, many organic sulfides produce signals that are too broad to be detected with standard high-resolution spectrometers. huji.ac.il The expected chemical shift for an alkyl aryl sulfide would fall within the broad range observed for thioethers. Despite the difficulty, if a signal could be obtained, its chemical shift would provide direct evidence of the sulfide oxidation state and its electronic environment. northwestern.eduacs.org

Table 2: Properties of the ³³S Nucleus Relevant to NMR Spectroscopy

| Property | Value |

|---|---|

| Nuclear Spin (I) | 3/2 huji.ac.il |

| Natural Abundance | 0.760% huji.ac.il |

| Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | 2.055685 mdpi.com |

| Quadrupole Moment (10⁻²⁸ Q/m²) | -0.0678 mdpi.com |

| Relative Sensitivity (vs ¹H) | 1.72 × 10⁻⁵ huji.ac.ilnorthwestern.edu |

| Chemical Shift Range | >1000 ppm mdpi.comnorthwestern.edu |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₁₀H₁₄OS), HRMS can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the theoretical value.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) provides insight into the compound's structure through controlled fragmentation. The fragmentation pattern is characteristic of the molecule's functional groups and connectivity. For an aryl alkyl sulfide, common fragmentation pathways involve cleavage of the carbon-sulfur bonds. electronicsandbooks.comacs.org

Table 3: Predicted HRMS Data and Major Fragments for this compound (C₁₀H₁₄OS)

| Ion/Fragment | Formula | Calculated m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺˙ | C₁₀H₁₄OS⁺˙ | 182.0765 | Molecular Ion |

| [M - C₂H₄O]⁺˙ | C₈H₁₀S⁺˙ | 138.0499 | Loss of ethylene (B1197577) oxide via rearrangement |

| [M - OCH₂CH₃]⁺ | C₈H₉S⁺ | 137.0425 | Cleavage of the S-CH₂ bond with H transfer |

| [C₇H₇S]⁺ | C₇H₇S⁺ | 123.0268 | Benzylic-type cleavage, forming methylbenzenethiol radical cation fragment |

| [C₃H₇O]⁺ | C₃H₇O⁺ | 59.0497 | Methoxyethyl fragment cation |

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. purdue.edu These two methods are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. Strong absorptions would be expected for the C-O ether stretch and various C-H bending modes.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar or highly polarizable bonds. royalholloway.ac.uk The aromatic ring vibrations and the C-S stretching mode are often prominent in the Raman spectrum of thioethers. royalholloway.ac.uk The C-S stretching vibration, in particular, provides a characteristic band for identifying thioethers, typically appearing in the 600-800 cm⁻¹ region. royalholloway.ac.uk

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| CH₂/CH₃ Bending | 1375 - 1470 | IR |

| C-O-C Asymmetric Stretch (Ether) | 1070 - 1150 | IR (Strong) |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR (Strong) |

| C-S Stretch (Thioether) | 600 - 800 | Raman (Strong), IR (Weak-Medium) royalholloway.ac.uk |

X-ray Crystallography for Solid-State Structural Analysis (if crystalline form is obtained)

Should this compound be obtained in a solid, crystalline form of sufficient quality, single-crystal X-ray diffraction would provide the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. mdpi.com

The resulting structural model would yield highly accurate data on:

Bond Lengths: The precise distances between bonded atoms (e.g., C-S, C-O, C-C bonds).

Bond Angles: The angles between adjacent bonds.

Torsional Angles: The dihedral angles that define the molecule's conformation, particularly the orientation of the 2-methoxyethyl chain relative to the aromatic ring.

Intermolecular Interactions: The packing of molecules in the crystal, revealing any significant non-covalent interactions such as C-H···π or π-π stacking.

This method provides an unambiguous and absolute structural proof in the solid state. nih.govacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov The diamagnetic ground state of this compound is EPR-silent. However, EPR would be a critical tool for studying its radical intermediates, for instance, the radical cation ([C₁₀H₁₄OS]⁺˙) that could be generated through chemical or electrochemical oxidation. acs.org

Analysis of the EPR spectrum of such a radical cation would provide:

g-factor: This value is analogous to the chemical shift in NMR and is sensitive to the electronic structure and the location of the unpaired electron.

Hyperfine Coupling Constants (hfcs): The interaction of the unpaired electron with magnetic nuclei (like ¹H) results in the splitting of the EPR signal. The magnitude of these splittings is proportional to the spin density of the unpaired electron at that nucleus. researchgate.net This data reveals how the unpaired electron is delocalized across the sulfur atom, the aromatic ring, and potentially the alkyl side chain, providing a detailed map of the radical's electronic structure. acs.orgresearchgate.net

Mechanistic and Kinetic Investigations of Reactions Involving 3 Methyl 1 2 Methoxyethyl Thiobenzene

Elucidation of Reaction Pathways and Transition States in C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond in 3-methyl-1-(2-methoxyethyl)thiobenzene would likely proceed through nucleophilic substitution or radical addition pathways. Investigating these pathways would involve a combination of computational modeling and experimental studies. Density Functional Theory (DFT) calculations would be a primary tool to map the potential energy surface of the reaction, identifying the structures of transition states and intermediates.

In a radical-mediated synthesis, such as the addition of 3-methylthiophenol to 2-methoxyethene, theoretical calculations would be employed to model the transition states for the initiation, propagation, and termination steps of the radical chain reaction.

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are crucial for a complete mechanistic understanding. In the context of reactions involving this compound, potential intermediates could include thiyl radicals, sulfonium (B1226848) ions, or carbanions, depending on the reaction conditions.

For instance, in radical-initiated reactions, the 3-methylphenylthiyl radical (m-CH₃C₆H₄S•) would be a key intermediate. Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy could be employed for its direct detection and characterization. In the case of electrophilic attack on the sulfur atom, a sulfonium ion intermediate could be formed, which could be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures.

Kinetic Studies of Reaction Rates and Order

Experimental techniques for monitoring the reaction progress could include gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy. By measuring the initial rates of the reaction at varying concentrations of the reactants, the rate constant and the order of the reaction with respect to each component can be determined. The effect of temperature on the reaction rate would also be investigated to determine the activation parameters (activation energy, enthalpy, and entropy of activation) using the Arrhenius and Eyring equations.

Stereochemical Analysis of Reaction Products

While this compound itself is achiral, its reactions could involve chiral centers, making stereochemical analysis important. For instance, if the 2-methoxyethyl group were to be substituted with a chiral precursor, the stereochemical outcome of the C-S bond formation would reveal important mechanistic details. A reaction proceeding through a classic SN2 mechanism would be expected to result in an inversion of configuration at the carbon center. In contrast, a reaction involving a carbocation intermediate might lead to a racemic mixture.

The stereochemical course of such reactions can be probed using techniques like polarimetry and chiral chromatography to separate and quantify the stereoisomers of the product.

Exploration of Radical Processes in Thioether Chemistry

The chemistry of thioethers is often influenced by radical processes, particularly under photochemical or radical-initiated conditions. For this compound, investigations could explore its role in thiol-ene type reactions or its behavior as a hydrogen atom donor in radical chain processes. The relatively weak C-H bonds benzylic to the sulfur atom could be susceptible to hydrogen abstraction, leading to the formation of a carbon-centered radical.

The propensity of the sulfur atom to participate in radical reactions, such as addition to unsaturated bonds, could also be a focus. Computational studies on bond dissociation energies (BDEs) of the various C-H and S-C bonds in the molecule would provide a theoretical basis for predicting the most likely sites of radical attack.

Investigations into Competing Reaction Pathways and Selectivity Control

In many organic reactions, multiple reaction pathways can compete, leading to a mixture of products. For the synthesis of this compound, potential side reactions could include elimination reactions competing with nucleophilic substitution, or over-alkylation of the thiophenol.

Controlling the selectivity of these reactions is a key synthetic challenge. This can be achieved by carefully controlling reaction parameters such as temperature, solvent, concentration, and the choice of base or catalyst. For example, in a nucleophilic substitution reaction, the use of a polar aprotic solvent would favor the SN2 pathway over competing elimination reactions. In radical reactions, the selectivity can often be controlled by the choice of initiator and the concentration of the radical scavenger.

Theoretical and Computational Studies on 3 Methyl 1 2 Methoxyethyl Thiobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. A DFT study of 3-Methyl-1-(2-methoxyethyl)thiobenzene would typically involve:

Geometry Optimization: Determining the most stable arrangement of atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. These are crucial for predicting sites of electrophilic and nucleophilic attack.

Thermochemical Data: Prediction of thermodynamic properties like enthalpy of formation, entropy, and Gibbs free energy, which are essential for understanding the molecule's stability and its behavior in chemical reactions.

Ab Initio Molecular Orbital Calculations

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more intensive than DFT, they can provide highly accurate results. For this compound, ab initio calculations would serve to:

Benchmark DFT Results: Provide a higher level of theory to validate the geometries and energies obtained from DFT calculations.

Investigate Excited States: Explore the electronic transitions and potential photochemical behavior of the molecule.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of compounds. For this compound, this would include:

NMR Spectroscopy: Calculation of ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predicted values, when compared to experimental data, can confirm the molecular structure.

Vibrational Spectroscopy: Prediction of infrared (IR) and Raman vibrational frequencies and intensities. This information helps in identifying the functional groups present in the molecule and understanding its vibrational modes.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling can elucidate the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For reactions involving this compound, computational studies would aim to:

Identify Reaction Pathways: Map out the potential energy surface for a given reaction to determine the most likely mechanism.

Locate Transition States: Identify the high-energy transition state structures that connect reactants to products.

Calculate Activation Energies: Determine the energy barriers for the reaction, which allows for the prediction of reaction rates.

Conformational Analysis and Energetic Profiles

Due to the presence of flexible single bonds, this compound can exist in various spatial arrangements or conformations. A thorough conformational analysis would involve:

Identifying Stable Conformers: Systematically searching for all possible low-energy conformations of the molecule.

Determining Relative Energies: Calculating the relative stabilities of these conformers to understand their population distribution at a given temperature.

Analyzing Rotational Barriers: Computing the energy barriers for rotation around key single bonds to understand the dynamics of conformational changes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. An MD simulation of this compound could reveal:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and dynamics.

Intermolecular Interactions: How molecules of this compound interact with each other in a condensed phase.

Reactivity and Derivatization Studies of 3 Methyl 1 2 Methoxyethyl Thiobenzene

Reactions Involving the Thioether Linkage (e.g., Oxidation to Sulfoxides and Sulfones)

The sulfur atom in the thioether linkage of 3-Methyl-1-(2-methoxyethyl)thiobenzene is susceptible to oxidation. This reaction typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and then, upon further oxidation, the sulfone. The selectivity of the reaction towards either the sulfoxide or the sulfone can often be controlled by the choice of oxidizing agent and the reaction conditions. organic-chemistry.orgorganic-chemistry.org

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like m-chloroperbenzoic acid (m-CPBA), and permanganates. organic-chemistry.orgorientjchem.org For instance, the use of 30% hydrogen peroxide with a tantalum carbide catalyst has been shown to be effective for the high-yield synthesis of sulfoxides from sulfides. Conversely, employing a niobium carbide catalyst under similar conditions can efficiently produce sulfones. organic-chemistry.org Metal-free oxidation methods, such as using urea-hydrogen peroxide and phthalic anhydride (B1165640), also offer an environmentally benign route to sulfones, often without the intermediate sulfoxide being observed. organic-chemistry.org

The stepwise oxidation process can be summarized as follows:

Sulfide (B99878) to Sulfoxide: The initial oxidation of the thioether results in the formation of 3-methyl-1-(2-methoxyethyl)sulfinylbenzene.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide yields 3-methyl-1-(2-methoxyethyl)sulfonylbenzene.

The electronic properties of the substituents on the aromatic ring can influence the rate of these oxidation reactions. Electron-donating groups tend to increase the rate of the initial oxidation to the sulfoxide, while the opposite trend is often observed for the subsequent oxidation to the sulfone. nih.gov

Table 1: Common Reagents for Thioether Oxidation

| Oxidizing Agent | Typical Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Catalyst can control selectivity (e.g., TaC for sulfoxide, NbC for sulfone). organic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Stoichiometry of m-CPBA can be adjusted to favor one product over the other. |

| Potassium Permanganate (B83412) (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the fully oxidized product. masterorganicchemistry.com |

| Urea-Hydrogen Peroxide | Sulfone | Often used in metal-free, environmentally friendly oxidation processes. organic-chemistry.org |

Functionalization of the Methoxyethyl Side Chain

The methoxyethyl side chain offers additional sites for chemical modification, specifically at the ether linkage and the terminal methyl group.

Reactions at the Ether Linkage

The ether linkage in the methoxyethyl group is generally stable but can be cleaved under specific conditions, typically involving strong acids or Lewis acids. This cleavage would result in the formation of a hydroxyl group, transforming the side chain into a 2-(3-methylphenylthio)ethanol derivative. This reaction would likely require harsh conditions due to the general stability of alkyl ethers.

Transformations of the Terminal Methyl Group

Modifying the terminal methyl group of the methoxyethyl side chain is challenging due to its low reactivity. Reactions at this position would likely require harsh conditions and are not commonly performed.

Reactions on the Methyl Group of the Benzene (B151609) Ring

The methyl group attached to the benzene ring is a benzylic position, making it more reactive than a standard alkyl group. masterorganicchemistry.com This increased reactivity allows for several types of transformations.

One of the most common reactions at the benzylic position is free-radical bromination. masterorganicchemistry.comkhanacademy.org Using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light), the benzylic hydrogen atoms can be substituted with bromine. This would yield 1-(bromomethyl)-3-((2-methoxyethyl)thio)benzene. This brominated derivative can then serve as a precursor for further nucleophilic substitution reactions. khanacademy.org

Another significant reaction is the oxidation of the benzylic methyl group. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. masterorganicchemistry.com This would transform the molecule into 3-((2-methoxyethyl)thio)benzoic acid. It is important to note that such strong oxidizing conditions could also affect the thioether linkage, potentially leading to the sulfone as well. masterorganicchemistry.com

Table 2: Representative Reactions at the Benzylic Methyl Group

| Reaction Type | Reagents | Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/heat | 1-(Bromomethyl)-3-((2-methoxyethyl)thio)benzene |

| Oxidation | Potassium Permanganate (KMnO₄), heat | 3-((2-methoxyethyl)thio)benzoic acid |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the methyl group and the (2-methoxyethyl)thio group. dalalinstitute.comwikipedia.org Both of these substituents are ortho-, para-directing, meaning they will direct incoming electrophiles to the positions ortho and para relative to themselves. masterorganicchemistry.comlibretexts.org

The directing effects of the two groups will influence the regioselectivity of the substitution. The (2-methoxyethyl)thio group is generally a stronger activating and directing group than the methyl group. Therefore, the primary substitution products would be expected at the positions ortho and para to the thioether.

The possible substitution positions are:

Position 2: Ortho to the thioether and meta to the methyl group.

Position 4: Para to the thioether and ortho to the methyl group.

Position 6: Ortho to both the thioether and the methyl group.

Steric hindrance may play a role, potentially disfavoring substitution at position 2, which is situated between the two existing substituents. Therefore, substitution is most likely to occur at positions 4 and 6. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Development of Novel Analogues and Derivatives

For example, the oxidation of the thioether to a sulfoxide or sulfone can alter the polarity and hydrogen bonding capabilities of the molecule. Functionalization of the benzylic methyl group can introduce reactive handles for further chemical modifications. nju.edu.cn Electrophilic aromatic substitution can be used to add a variety of substituents to the benzene ring, thereby systematically modifying the electronic and steric properties of the molecule.

Alterations of the Aromatic Ring Substitution Pattern

The aromatic ring of this compound is amenable to electrophilic aromatic substitution (EAS), a fundamental process for introducing new functional groups. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the methyl group (-CH₃) and the (2-methoxyethyl)thio group (-S-CH₂CH₂OCH₃).

Both the methyl group and the thioether group are classified as activating, ortho-, para-directing groups. libretexts.orgorganicchemistrytutor.com The methyl group exerts its influence through a positive inductive effect (+I), donating electron density to the ring. The thioether group, while inductively withdrawing due to the electronegativity of sulfur, is a powerful activator through resonance, where the sulfur's lone pairs of electrons can be delocalized into the benzene ring (+R effect). youtube.com This resonance stabilization is most effective for intermediates formed from attack at the ortho and para positions relative to the sulfur atom.

The positions on the aromatic ring are numbered starting from the carbon bearing the thioether group as C1, and the methyl group at C3. The available positions for substitution are C2, C4, C5, and C6.

Directing effect of the thioether group (-SR) at C1: Directs incoming electrophiles to positions C2, C4, and C6 (ortho and para).

Directing effect of the methyl group (-CH₃) at C3: Directs incoming electrophiles to positions C2, C4, and C6 (ortho and para).

In this case, the directing effects of both groups are cooperative, reinforcing substitution at the same positions. thieme-connect.com The primary sites for electrophilic attack are therefore predicted to be C2, C4, and C6. Steric hindrance from the existing substituents may influence the relative yields of the isomers. The C6 position is sterically less hindered than the C2 position, which is flanked by both substituents. Therefore, substitution at C4 and C6 is generally favored over substitution at C2. The strongest activating group will ultimately have the most significant influence on the position of substitution. thieme-connect.com

Below is a table summarizing the predicted major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Electrophile (E+) | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-3-methyl-1-(2-methoxyethyl)thiobenzene and 6-Nitro-3-methyl-1-(2-methoxyethyl)thiobenzene |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | 4-Bromo-3-methyl-1-(2-methoxyethyl)thiobenzene and 6-Bromo-3-methyl-1-(2-methoxyethyl)thiobenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(4-Acetyl-5-methylphenyl)-1-(2-methoxyethyl)sulfane and 1-(2-Acetyl-5-methylphenyl)-1-(2-methoxyethyl)sulfane |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-((2-Methoxyethyl)thio)-2-methylbenzenesulfonic acid and 2-((2-Methoxyethyl)thio)-4-methylbenzenesulfonic acid |

Modifications of the Alkyl Side Chain Length and Branching

The (2-methoxyethyl)thio side chain offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues. These modifications can alter the compound's physicochemical properties, such as lipophilicity and polarity.

One primary modification involves the oxidation of the sulfur atom. Thioethers are readily oxidized to sulfoxides and subsequently to sulfones using controlled amounts of oxidizing agents like hydrogen peroxide. wikipedia.org This transformation significantly increases the polarity of the side chain.

Another avenue for derivatization involves altering the length and branching of the ether-containing alkyl chain. This is typically achieved by starting with 3-methylthiophenol and reacting it with different haloalkoxyalkanes under basic conditions (a variation of the Williamson ether synthesis). For instance, reaction with 1-bromo-3-methoxypropane (B1268092) would yield a derivative with a longer alkyl chain. Introducing branching can be accomplished by using appropriately substituted haloalkanes.

The table below illustrates potential modifications of the side chain, starting from the parent thioether functionality.

| Modification Type | Example Precursor/Reagent | Resulting Side Chain Structure | Modified Compound Name |

|---|---|---|---|

| Oxidation to Sulfoxide | H₂O₂ (1 equiv.) | -S(O)CH₂CH₂OCH₃ | 3-Methyl-1-((2-methoxyethyl)sulfinyl)benzene |

| Oxidation to Sulfone | H₂O₂ (2+ equiv.) | -S(O)₂CH₂CH₂OCH₃ | 3-Methyl-1-((2-methoxyethyl)sulfonyl)benzene |

| Chain Elongation | 1-Bromo-3-methoxypropane + 3-methylthiophenol | -SCH₂CH₂CH₂OCH₃ | 3-Methyl-1-((3-methoxypropyl)thio)benzene |

| Chain Shortening | Chloromethyl methyl ether + 3-methylthiophenol | -SCH₂OCH₃ | 3-Methyl-1-((methoxymethyl)thio)benzene |

| Introduction of Branching | 1-Bromo-2-methoxypropane + 3-methylthiophenol | -SCH(CH₃)CH₂OCH₃ | 3-Methyl-1-((2-methoxy-1-propyl)thio)benzene |

Incorporation into Heterocyclic Systemsacs.org

The structural framework of this compound can serve as a precursor for the synthesis of various sulfur-containing heterocyclic compounds. Such transformations typically involve reactions that utilize the nucleophilicity of the sulfur atom or reactions at positions on the aromatic ring adjacent to the thioether group.

One common strategy involves intramolecular electrophilic cyclization. For this to occur, an appropriate electrophilic center must be generated on a side chain positioned ortho to the thioether group. For example, Friedel-Crafts acylation can introduce a carbonyl group, which, after subsequent chemical manipulation (e.g., reduction and conversion to a leaving group), could lead to cyclization to form a dihydrobenzothiophene derivative.

Alternatively, derivatization strategies can be employed to build a heterocyclic ring onto the existing benzene nucleus. A prominent example is the Fiesselmann thiophene (B33073) synthesis, which involves the condensation of a thioglycolic acid derivative with a β-ketoester or a similar 1,3-dicarbonyl compound. derpharmachemica.comwikipedia.org While this method is not directly applicable to this compound itself, functionalization of the aromatic ring to introduce the necessary precursors could enable the construction of a fused thiophene ring.

A more direct approach involves functionalizing the positions ortho to the thioether (C2 or C6) and then performing a ring-closing reaction. For instance, introduction of an ethynyl (B1212043) group at the C2 position via Sonogashira coupling of a 2-halo derivative would produce an o-alkynyl thioanisole (B89551) analogue. Such compounds are known to undergo electrophilic cyclization to yield substituted benzo[b]thiophenes. acs.org

The following table outlines potential heterocyclic systems that could be derived from this compound through various synthetic strategies.

| Target Heterocyclic System | General Synthetic Strategy | Key Intermediate | Potential Product Class |

|---|---|---|---|

| Benzo[b]thiophene | Electrophilic cyclization of an ortho-alkynyl thioether | 2-Ethynyl-3-methyl-1-(2-methoxyethyl)thiobenzene | Substituted Benzo[b]thiophenes |

| Thieno[2,3-b]pyridine | Gewald reaction on an ortho-amino-acetyl derivative | 1-(2-Amino-6-((2-methoxyethyl)thio)-4-methylphenyl)ethan-1-one | Substituted Thienopyridines |

| Benzothiazole | Oxidative cyclization of an ortho-amino thioether | 2-Amino-6-((2-methoxyethyl)thio)-4-methylaniline (from dinitration and reduction) | Substituted Benzothiazoles |

| Dihydrobenzothiophene | Intramolecular cyclization of an ortho-hydroxyethyl derivative | 2-(2-((2-Methoxyethyl)thio)-4-methylphenyl)ethan-1-ol | Substituted Dihydrobenzothiophenes |

No Publicly Available Research Found for "this compound" in Advanced Materials Science

Despite a comprehensive search of scientific literature and materials science databases, there is no publicly available research detailing the specific applications of the chemical compound this compound in the fields of materials science and advanced technologies as outlined.

Extensive queries aimed at uncovering the use of this compound as a building block for functional polymers and oligomers, its integration into organic electronic materials, its role in liquid crystalline systems, or its use as a precursor for advanced coatings and adhesives have yielded no specific results. The scientific and patent literature does not appear to contain studies focused on this particular molecule for these applications.

While the broader class of compounds known as thioethers—organic molecules containing a sulfur atom bonded to two alkyl or aryl groups—are utilized in materials science, there is no specific data that can be directly attributed to this compound. General research on thioether-containing polymers indicates their potential in creating oxidation-sensitive materials and in the development of polymers with high refractive indices. However, without specific studies on this compound, any discussion of its properties or potential applications in the requested areas would be purely speculative and would not meet the required standards of scientific accuracy.

Consequently, the requested detailed article focusing solely on the chemical compound “this compound” and its applications in materials science cannot be generated at this time due to the absence of relevant research findings.

Future Research Directions and Emerging Trends

Development of Highly Enantioselective Synthetic Routes

The synthesis of chiral thioethers is of significant importance, particularly in the fields of pharmaceuticals and materials science. While 3-Methyl-1-(2-methoxyethyl)thiobenzene is achiral, the development of enantioselective methods for the synthesis of its chiral derivatives or analogs represents a significant area of future research. One promising approach involves the asymmetric sulfa-Michael addition to prochiral alkenes. For instance, the reaction of 3-methylthiophenol with a suitable Michael acceptor in the presence of a chiral catalyst could yield enantiomerically enriched products. Recent studies have demonstrated the use of bifunctional acid-base catalysts, such as those derived from cinchona alkaloids and squaramides, to achieve high yields and enantioselectivities in the synthesis of chiral thio-substituted cyclobutanes. nih.gov Applying this methodology to different classes of acceptors could provide access to a wide range of chiral thioethers related to this compound.

Another avenue for exploration is the metal-catalyzed asymmetric cross-coupling of thiols with aryl halides or pseudohalides. The development of chiral ligand systems for transition metals like palladium, nickel, and copper is crucial for achieving high enantioselectivity. researchgate.net These catalysts could enable the stereocontrolled formation of the C-S bond, leading to the synthesis of specific enantiomers of chiral thioethers. Future work in this area will likely focus on designing more efficient and robust chiral catalysts that can operate under mild conditions with a broad substrate scope.

Integration with Flow Chemistry Methodologies

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. polimi.it The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry. For example, the reaction of 3-methylthiophenol with 1-bromo-2-methoxyethane (B44670) could be performed in a flow reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, reduced side-product formation, and a more sustainable manufacturing process. nih.gov

Furthermore, flow chemistry enables the safe handling of hazardous reagents and intermediates. The in situ generation of reactive species, such as thioaldehydes for thia-Diels-Alder reactions, has been successfully demonstrated in continuous flow systems, leading to higher yields and productivities compared to batch processes. researchgate.net Future research could explore the integration of multi-step syntheses into a single continuous flow process, a concept known as "telescoped synthesis," to streamline the production of complex thioether derivatives. nih.gov

Exploration of Novel Catalytic Systems

The development of new and improved catalytic systems for C-S bond formation is a cornerstone of modern organic synthesis. researchgate.netthieme-connect.com While traditional methods often rely on palladium or copper catalysts, there is a growing interest in using more earth-abundant and less toxic metals like nickel and iron. researchgate.netacs.org Recent research has shown that nickel-catalyzed cross-coupling reactions can efficiently synthesize a variety of thioethers under mild conditions. researchgate.net The exploration of novel ligands that can stabilize the active catalytic species and promote efficient turnover is a key area of future investigation.

Beyond metal catalysis, organocatalysis and photocatalysis are emerging as powerful tools for thioether synthesis. acsgcipr.org Visible-light-mediated reactions, for instance, can proceed under mild, environmentally friendly conditions and offer unique reactivity patterns. researchgate.net The development of photocatalytic systems for the synthesis of this compound and its analogs could provide access to new synthetic routes that are both efficient and sustainable.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy, allow for real-time monitoring of reaction progress. spectroscopyonline.comrsc.org By observing the formation of intermediates and products as the reaction occurs, researchers can gain valuable insights into the reaction kinetics and mechanism.

For the synthesis of this compound, in situ monitoring could be used to optimize reaction conditions, identify reaction intermediates, and elucidate the role of the catalyst. For example, coupling an electrochemical cell with an FTIR spectrometer via a recycle loop allows for the continuous monitoring of electrochemically controlled organic reactions. rsc.org This approach could be applied to study the electrochemical synthesis of thioethers and to develop more efficient and selective methods. The use of "in situ" UV illumination NMR spectroscopy has also been demonstrated for monitoring thiol-ene coupling reactions, providing detailed kinetic and structural information. rsc.org

Design of Smart Materials Utilizing the Thioether Moiety

The thioether group possesses unique electronic and chemical properties that make it an attractive functional group for the design of smart materials. Thioethers can be oxidized to sulfoxides and sulfones, leading to changes in the material's properties, such as its hydrophilicity and polarity. biorxiv.orgacs.org This redox-switchable behavior can be harnessed to create stimuli-responsive materials. For instance, polymers containing thioether bonds have been investigated as cathode active materials for rechargeable lithium batteries. researchgate.net

Future research could focus on incorporating this compound or similar thioether-containing building blocks into polymers or metal-organic frameworks (MOFs). rsc.org The resulting materials could exhibit interesting properties for applications in sensing, catalysis, and drug delivery. For example, thioether-functionalized cellulose (B213188) has been shown to create oxidation-responsive biomaterial coatings that can scavenge hydrogen peroxide and reduce protein adsorption. biorxiv.org Similarly, the development of thioether-based fluorescent probes for studying biological processes is an active area of research. nih.gov

Computational-Experimental Synergy in Material Design

The integration of computational modeling with experimental synthesis and characterization is a powerful approach for accelerating the discovery and design of new materials. Density functional theory (DFT) and other computational methods can be used to predict the electronic, optical, and mechanical properties of materials containing the this compound moiety. This predictive capability can guide the design of new materials with desired functionalities.

For example, computational studies can be used to screen potential catalytic systems for thioether synthesis, identify promising candidates for experimental investigation, and elucidate reaction mechanisms. In the context of materials science, computational modeling can help to understand the structure-property relationships in thioether-containing polymers and MOFs, facilitating the design of materials with optimized performance for specific applications. The synergy between computational and experimental approaches is expected to play an increasingly important role in the future development of advanced materials based on thioethers. researchgate.net

Q & A

Q. Table 1: Reagents and Conditions for Analogous Syntheses

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methoxyethyl bromide | DMF | 80°C | 72 | |

| Thiophenol derivative | Acetonitrile | RT | 65 |

Basic: How can the structural integrity of this compound be validated?

Methodological Answer:

- X-ray Crystallography: Use SHELX software for refinement of crystal structures. Validate bond lengths/angles against DFT calculations .

- NMR Spectroscopy: Compare ¹H/¹³C NMR shifts with predicted values (e.g., δ ~3.4 ppm for methoxyethyl protons, δ ~2.2 ppm for methyl-thio groups) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 212.3).

Basic: What preliminary biological screening protocols are suitable for this compound?

Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to test against S. aureus (Gram-positive) and E. coli (Gram-negative). Note: Analogous (2-methoxyethyl)benzene derivatives show MIC values of 8–32 µg/mL .

- Enzyme Inhibition: Screen against histone deacetylases (HDACs) via fluorometric assays. Reference: IC₅₀ values for boronic acid analogs range from 1–1.5 µM .

Q. Table 2: Example Bioactivity Data for Structural Analogs

| Compound | Target | IC₅₀/ MIC | Reference |

|---|---|---|---|

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid | HDAC (RPD3) | 1 µM | |

| (2-Methoxyethyl)benzene | S. aureus | 16 µg/mL |

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with HDACs. Prioritize compounds with hydrogen bonding to Zn²⁺ in active sites .

- QSAR Studies: Corporate substituent effects (e.g., methoxyethyl chain length) on logP and IC₅₀ using Gaussian-based descriptors .

- MD Simulations: Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).

Advanced: How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Source Analysis: Verify assay conditions (e.g., pH, solvent DMSO% may alter compound solubility) .

- Structural Confirmation: Re-validate compound identity via HRMS and 2D NMR if discrepancies arise.

- Meta-Analysis: Compare data across analogs (e.g., thiobenzene vs. boronic acid derivatives) to identify substituent-driven trends .

Advanced: What strategies mitigate toxicity risks during handling?

Methodological Answer:

- Waste Management: Segregate sulfur-containing byproducts (e.g., thiols) and dispose via certified hazardous waste protocols .

- PPE Requirements: Use nitrile gloves and fume hoods during synthesis, as methoxyethyl-mercury analogs are neurotoxic .

- In Silico Tox Screening: Predict LD₅₀ using ADMETlab 2.0 for early-stage risk assessment.

Advanced: How can crystallographic data resolve ambiguities in regiochemical outcomes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.